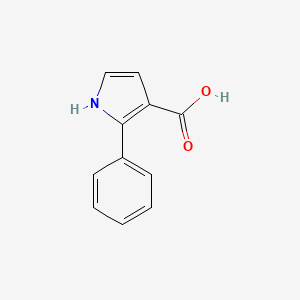

2-Phenyl-1h-pyrrole-3-carboxylic acid

描述

Contextual Significance of Pyrrole (B145914) Carboxylic Acids in Contemporary Chemical Synthesis

Pyrrole carboxylic acids are a class of organic compounds characterized by a five-membered aromatic pyrrole ring appended with one or more carboxylic acid functional groups. This structural motif is of profound importance in the realm of chemical synthesis for several reasons. Firstly, the pyrrole ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, including heme, chlorophyll, and certain alkaloids. The presence of the carboxylic acid group provides a versatile chemical handle for further synthetic transformations. It can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, allowing for the construction of more complex molecular architectures.

In medicinal chemistry, pyrrole carboxylic acid derivatives have been investigated for a wide range of therapeutic applications. For instance, they form the core structure of drugs like Atorvastatin, a widely used cholesterol-lowering medication, and Sunitinib, a receptor tyrosine kinase inhibitor used in cancer therapy. mdpi.com The ability of the pyrrole scaffold to engage in various biological interactions, coupled with the synthetic tractability afforded by the carboxylic acid group, makes this class of compounds a fertile ground for drug discovery and development.

Furthermore, the synthesis of highly substituted and functionalized pyrroles remains an active area of research. mdpi.com The development of novel synthetic methodologies to access diverse pyrrole carboxylic acid derivatives is crucial for expanding the chemical space available to medicinal chemists and material scientists. Continuous flow synthesis has been explored as an efficient method for producing diversely substituted pyrrole-3-carboxylic acids, highlighting the ongoing efforts to innovate in this area. syrris.comnih.gov

Academic Research Landscape and Core Focus on 2-Phenyl-1H-pyrrole-3-carboxylic Acid

The academic research landscape for this compound is predominantly centered on its application as a key building block in medicinal chemistry. A significant area of focus has been its use in the development of ligands for various biological targets. Notably, its derivative, 2-Phenyl-1H-pyrrole-3-carboxamide, has been identified as a promising scaffold for developing inverse agonists of the serotonin (B10506) 6 (5-HT6) receptor. nih.govresearchgate.net

The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a validated target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. nih.gov Research has demonstrated that degrading a more complex 1H-pyrrolo[3,2-c]quinoline scaffold to the simpler 2-phenyl-1H-pyrrole-3-carboxamide core retains recognition of the 5-HT6 receptor. nih.govacs.org This finding has positioned this compound as a valuable precursor for generating libraries of potential cognitive enhancers.

The core of this research involves the synthesis of this compound, followed by its conversion to various amides. These derivatives are then subjected to structure-activity relationship (SAR) studies to optimize their binding affinity and functional activity at the 5-HT6 receptor. acs.org The phenyl group at the 2-position and the carboxylic acid (or its amide derivative) at the 3-position of the pyrrole ring are crucial pharmacophoric elements that contribute to the molecule's interaction with the receptor. acs.org

| Research Focus Area | Key Findings |

| Medicinal Chemistry | This compound is a key intermediate in the synthesis of 5-HT6 receptor inverse agonists. |

| Drug Discovery | The 2-phenyl-1H-pyrrole-3-carboxamide scaffold, derived from the title compound, shows potential for developing cognition-enhancing agents. nih.govresearchgate.net |

| Synthetic Methodology | Research has explored multi-step synthetic routes to access the this compound core. acs.org |

Overview of Structural Features and Synthetic Challenges for the this compound Scaffold

The structure of this compound is characterized by a planar, aromatic pyrrole ring. The phenyl group at the 2-position and the carboxylic acid group at the 3-position are key substituents that dictate its chemical reactivity and biological activity. The presence of the N-H proton on the pyrrole ring allows for further functionalization at the nitrogen atom. The relative positioning of the phenyl and carboxylic acid groups creates a specific electronic and steric environment that can be challenging to achieve synthetically with high regioselectivity.

The synthesis of this compound presents several challenges inherent to pyrrole chemistry. One of the primary difficulties is controlling the regioselectivity of substitution on the pyrrole ring. The synthesis of polysubstituted pyrroles often requires carefully planned multi-step sequences to install the desired functional groups at specific positions.

A reported synthetic route to this compound involves a four-step sequence starting from an aza-Baylis–Hillman reaction, followed by N-allylation, ring-closing metathesis, and subsequent aromatization. The final step to obtain the carboxylic acid is the saponification of the corresponding ester precursor. acs.org

Key Synthetic Steps:

Aza-Baylis–Hillman reaction

N-allylation

Ring-closing metathesis

Aromatization and removal of a tosyl group

Saponification of the ester to the carboxylic acid acs.org

| Synthetic Challenge | Description |

| Regioselectivity | Achieving the desired 2,3-disubstitution pattern on the pyrrole ring can be difficult and often requires specific synthetic strategies to avoid the formation of other isomers. |

| Multi-step Synthesis | The synthesis is often lengthy, involving multiple steps which can lead to a lower overall yield. acs.org |

| Purification | The separation of the desired product from starting materials and byproducts can be challenging, potentially requiring chromatographic purification methods. |

The development of more efficient and atom-economical synthetic routes to this compound and its derivatives remains an important goal for organic chemists, as it would facilitate the exploration of this scaffold in various research areas.

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUDKWBUGDTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1h Pyrrole 3 Carboxylic Acid and Its Analogues

Pyrrole (B145914) Ring Construction Strategies Applicable to 2-Phenyl-1H-pyrrole-3-carboxylic Acid

The construction of the pyrrole ring can be achieved through several strategic disconnections of the target molecule. For a molecule like this compound, these strategies involve the formation of one or more C-C or C-N bonds in a cyclization step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final pyrrole product.

Classical Name Reactions and Modern Adaptations

Classical name reactions remain fundamental and widely used methods for pyrrole synthesis due to their reliability and predictability. acs.org Over the years, these reactions have been adapted and optimized to improve yields, expand substrate scope, and employ more environmentally benign conditions.

The Hantzsch pyrrole synthesis is a versatile method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net This reaction is particularly well-suited for the synthesis of pyrrole-3-carboxylic acid derivatives. researchgate.net The general mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole. wikipedia.org

To synthesize an analogue of this compound using this method, one could react an appropriate β-ketoester (e.g., ethyl benzoylacetate) with an α-haloester (e.g., ethyl 2-chloroacetoacetate) and an amine.

Modern adaptations of the Hantzsch synthesis have focused on improving its efficiency and applicability. For instance, solid-phase synthesis has been developed where a resin-bound enaminone reacts with α-bromoketones to produce pyrrole-3-carboxamides after cleavage. nih.gov Furthermore, continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrrole-3-carboxylic acids. syrris.comsyrris.comnih.gov This technique allows for the one-step synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, where the HBr generated as a byproduct facilitates the in situ hydrolysis of the tert-butyl ester. syrris.comnih.gov This approach is highly efficient and minimizes the need for purification of intermediates. nih.gov

| Reactant 1 (β-Ketoester) | Reactant 2 (α-Haloketone) | Amine | Product | Key Features/Variant |

| Ethyl acetoacetate (B1235776) | Chloroacetone | Ammonia | 2,5-Dimethyl-3-carbethoxypyrrole | Classical Hantzsch reaction. researchgate.net |

| tert-Butyl acetoacetate | 2-Bromoacetophenone (B140003) | Benzylamine | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Continuous flow synthesis with in situ ester hydrolysis. syrris.comnih.gov |

| Resin-bound acetoacetate | α-Bromoketones | Primary amines | Pyrrole-3-carboxamides | Solid-phase synthesis. nih.gov |

| Pentane-2,4-dione | Phenacyl bromides | Alkyl/Aryl amines | Substituted pyrroles | Organocatalytic approach using DABCO in water. thieme-connect.com |

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing substituted pyrroles. wikipedia.orgresearchgate.net The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The addition of a weak acid, like acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism involves the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate which then dehydrates to form the aromatic pyrrole ring. wikipedia.org To generate a 2-phenyl substituted pyrrole, a 1-phenyl-1,4-dicarbonyl compound would be required as a starting material.

The versatility of the Paal-Knorr reaction is demonstrated by its tolerance for a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.org Recent modifications have focused on developing greener synthetic routes, for example, by using water as the solvent or employing catalysts like iron(III) chloride or saccharin. rgmcet.edu.inresearchgate.net

| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst/Conditions | Product Type |

| Hexane-2,5-dione | Primary Amines (Aliphatic & Aromatic) | Water | N-substituted 2,5-dimethylpyrroles. researchgate.net |

| Acetonylacetone | Primary Amines | CATAPAL 200 | N-substituted pyrroles. researchgate.net |

| 1,4-Diketones | Primary Amines | Saccharin | N-substituted pyrroles. rgmcet.edu.in |

| 2,5-Dimethoxytetrahydrofuran | Amines and Sulfonamides | Iron(III) chloride in water | N-substituted pyrroles. organic-chemistry.org |

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound that has an electron-withdrawing group alpha to the carbonyl. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ, often by the reduction of an α-oximino-ketone using reagents like zinc dust in acetic acid. wikipedia.org

The mechanism proceeds via the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to afford the substituted pyrrole. wikipedia.org For the synthesis of a this compound derivative, an α-amino-ketone bearing a phenyl group would react with a β-ketoester. The original Knorr synthesis famously produced "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) from two equivalents of ethyl acetoacetate. wikipedia.org

| α-Amino-ketone (or precursor) | β-Ketoester/Dicarbonyl Compound | Product |

| Ethyl 2-aminoacetoacetate (from ethyl 2-oximinoacetoacetate) | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org |

| α-Amino-ketone | β-Diketone | Polysubstituted pyrrole |

| α-Amino-ketone | Keto ester | Pyrrole carboxylate |

Transition Metal-Catalyzed Cyclization Approaches to Pyrrole Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles, by enabling novel bond formations and cyclization pathways. organic-chemistry.org Catalysts based on palladium and copper are particularly prominent in this area.

Palladium-catalyzed reactions offer powerful methods for pyrrole synthesis, often through C-H activation and arylation strategies. acs.orgnih.gov For instance, the direct arylation of pre-formed pyrrole rings allows for the late-stage introduction of phenyl groups. acs.org Palladium catalysts can promote the C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts under mild conditions, providing access to polysubstituted pyrroles. acs.orgnih.gov Another palladium-catalyzed approach involves the cyclization of enamines that contain β-vinyl bromide functionalities. rsc.org

Copper-catalyzed reactions also provide efficient routes to substituted pyrroles. These methods include [3+1+1] cycloaddition reactions between nitrones and isocyanides, which can generate polysubstituted pyrroles under mild conditions. acs.org Copper hydride (CuH)-catalyzed coupling of enynes and nitriles is another modern approach to form N-H pyrroles with high regioselectivity. acs.org Additionally, copper-catalyzed cyclizations of β-hydroxyhomopropargylic sulfonamides have been shown to produce pyrroles in excellent yields. researchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium(II) acetate (B1210297) | C-H Arylation | 2,5-Substituted pyrroles, Diaryliodonium salts | Tri-, tetra-, and penta-substituted pyrroles. acs.orgnih.gov |

| Palladium(II) acetate | Intramolecular Cyclization | Enamines with β-vinyl bromide | Substituted pyrroles. rsc.org |

| Copper(I) iodide | [3+1+1] Cycloaddition | Nitrones, α-acidic isocyanides | Polysubstituted pyrroles. acs.org |

| Copper Hydride (CuH) | Enne-Nitrile Coupling | Enynes, Nitriles | Polysubstituted N-H pyrroles. acs.org |

| Copper(II) acetate | Intramolecular Cyclization | β-Hydroxyhomopropargylic sulfonamides | Substituted pyrroles. researchgate.net |

Multicomponent Reaction Sequences for Pyrrole-3-carboxylic Acid Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. Several MCRs have been developed for the synthesis of substituted pyrroles.

One notable approach is the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient compounds like α,β-unsaturated ketones or esters. nih.gov This reaction provides a versatile route to various pyrrole derivatives. Another strategy involves a photo-induced, metal-free multicomponent reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane, using Eosin Y as a catalyst under visible light, to generate functionalized pyrroles. researchgate.net These methods offer atom economy and operational simplicity, making them attractive for the rapid assembly of pyrrole libraries.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated ketone/ester | - | - | 3,4-Disubstituted pyrroles. nih.gov |

| Photo-induced MCR | Amine | Aldehyde | 1,3-Dicarbonyl compound | Nitromethane | Functionalized pyrroles. researchgate.net |

| Iodine-mediated | Arylacetylene | β-Enaminone | K₂CO₃/DMSO | - | 2,3,5-Trisubstituted pyrroles. nih.gov |

Advanced Reaction Technologies in this compound Synthesis

Modern synthetic chemistry has moved towards technologies that offer greater control, efficiency, and speed. For the synthesis of pyrrole-3-carboxylic acids, several advanced methods have been successfully employed, including continuous flow chemistry, mechanochemistry, and microwave-assisted synthesis. These techniques represent significant improvements over traditional batch processing methods.

Continuous flow chemistry, utilizing microreactors or microfluidic chips, has emerged as a powerful tool for synthesizing small molecule compounds like pyrrole derivatives. scispace.com This technology offers numerous advantages, such as high efficiency, cost-effectiveness, and improved safety by minimizing the volume of hazardous reactions at any given time. scispace.com It allows for the rapid optimization of reaction parameters and is particularly beneficial for generating libraries of compounds for drug discovery. scispace.comru.nl

A significant breakthrough has been the development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids based on the Hantzsch pyrrole synthesis. scispace.comnih.govacs.org This method involves the reaction of β-ketoesters, primary amines, and α-haloketones within a microreactor. scispace.comresearchgate.net The process is highly efficient, allowing for the direct production of the target carboxylic acids from readily available starting materials without the need to isolate intermediates, a common requirement in traditional multi-step batch syntheses. acs.orgnih.gov

The following table summarizes the results of this one-step flow synthesis for various substituted pyrrole-3-carboxylic acids.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | Benzyl | Methyl | Phenyl | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |

| 2 | 4-Methoxybenzyl | Methyl | Phenyl | 1-(4-Methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68 |

| 3 | Benzyl | Methyl | 4-Chlorophenyl | 1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 62 |

| 4 | Benzyl | Phenyl | Phenyl | 1,2,5-Triphenyl-1H-pyrrole-3-carboxylic acid | 55 |

| 5 | H | Methyl | Phenyl | 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 75 |

| Data sourced from Herath, A. & Cosford, N. D. P. (2010). nih.gov |

Process intensification and scalability are critical advantages of continuous flow technology. ru.nl The precise control over reaction conditions afforded by microreactors allows for seamless scaling from laboratory optimization to production scale. ru.nltue.nl The feasibility of this approach has been demonstrated for pyrrole synthesis. For instance, the continuous flow method for a Paal-Knorr pyrrole synthesis was successfully scaled up from a 7 μL microreactor to a 9.6 mL glass microstructured flow reactor, achieving a production rate of 55.8 grams per hour for a pyrrole derivative. ru.nltue.nl

In the context of the Hantzsch synthesis, the scalability of the one-step flow process for producing pyrrole-3-carboxylic acids has also been validated. researchgate.netnih.gov The synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was scaled up approximately 17-fold, producing 850 mg of the compound in a 2.5-hour run time with a 63% yield. nih.govsyrris.com This demonstrates the capacity of the flow method to generate synthetically useful quantities of material efficiently. nih.gov

Mechanochemistry, particularly ball milling, offers a green and efficient alternative for organic synthesis. This solvent-free and often catalyst-free technique has been successfully applied to the one-pot synthesis of new 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives. rroij.comresearchgate.net The reaction proceeds by milling a mixture of an aromatic aldehyde, malonic acid, and a primary amine in a rotating vial containing steel balls. rroij.com This method is noted for its simplicity, high yields, and environmental benefits due to the absence of solvents. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography after short milling cycles. researchgate.net

The table below presents examples of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives synthesized using this ball milling method.

| Product Code | R¹ | R² | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | Phenyl | 92 | 123–125 |

| 4d | Phenyl | Methyl | 89 | 118–120 |

| 4f | 4-Bromophenyl | Benzyl | 94 | 144–146 |

| 4g | 4-Bromophenyl | Phenethyl | 91 | 141–143 |

| Data sourced from M'hamed, M. O. (2015). rroij.comresearchgate.net |

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. rsc.org By using microwave radiation to heat reactions, this method often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating techniques. researchgate.netpensoft.net This technology has been widely applied to the synthesis of various heterocyclic compounds, including substituted pyrroles. researchgate.netresearchgate.net Microwave heating has been successfully used in classical pyrrole syntheses such as the Paal-Knorr and Clauson-Kaas reactions, often under solvent-free conditions or in environmentally benign solvents like water. pensoft.net The uniform heating provided by microwaves enhances the efficiency of these reactions, making it a sustainable and powerful method for generating diverse pyrrole derivatives. researchgate.net

Continuous Flow Chemistry for High-Efficiency Pyrrole-3-carboxylic Acid Production

Starting Materials and Precursors in this compound Synthesis

The synthesis of this compound and its analogues relies on a variety of readily available starting materials, with the choice of precursors being dictated by the chosen synthetic route.

Hantzsch Synthesis (Continuous Flow): This modern approach utilizes three key components:

β-Ketoesters: tert-Butyl acetoacetate is commonly used, as the tert-butyl group can be cleaved in-situ to form the carboxylic acid. scispace.comresearchgate.net

Primary Amines: A wide range of primary amines (R-NH₂) can be used to install various substituents at the N-1 position of the pyrrole ring. nih.gov For an unsubstituted N-H pyrrole, ammonium (B1175870) carbamate (B1207046) can be used. syrris.com

α-Haloketones: To introduce the phenyl group at the C-5 position, 2-bromoacetophenone is the required precursor. nih.gov

Mechanochemical Synthesis (Ball Milling): The synthesis of 2-oxo-dihydro-pyrrole-3-carboxylic acid derivatives uses:

Aromatic Aldehydes: Benzaldehyde or substituted benzaldehydes provide the phenyl group at the C-5 position. rroij.com

Malonic Acid: This dicarboxylic acid is a core component that ultimately forms part of the pyrrole ring and the carboxylic acid functional group. rroij.comnih.gov

Primary Amines: Aniline (B41778) or other primary amines are used to form the N-substituted derivatives. rroij.com

Paal-Knorr Synthesis: This classical method involves the condensation of:

1,4-Dicarbonyl Compounds: A 1,4-dicarbonyl compound bearing a phenyl group at the appropriate position is required.

Primary Amines or Ammonia: These react with the dicarbonyl compound to form the pyrrole ring. organic-chemistry.org

Other Precursors: The broader synthesis of the pyrrole scaffold can also start from precursors like 2,5-dimethoxytetrahydrofuran, which reacts with various amines in the Clauson-Kaas synthesis. pensoft.netorganic-chemistry.org

Utilization of tert-Butyl Acetoacetates, Amines, and Alpha-Haloketones

A prominent and efficient method for the synthesis of polysubstituted pyrrole-3-carboxylic acids is the Hantzsch pyrrole synthesis. A modern adaptation of this method utilizes tert-butyl acetoacetates, primary amines, and α-haloketones as the key building blocks. syrris.comsyrris.comresearchgate.net This three-component reaction offers a direct route to the pyrrole core.

The reaction proceeds by the initial formation of an enamine from the tert-butyl acetoacetate and a primary amine. This intermediate then undergoes a nucleophilic attack on the α-haloketone, followed by cyclization and dehydration to form the aromatic pyrrole ring. A key feature of using tert-butyl esters is the subsequent in situ hydrolysis to the corresponding carboxylic acid. syrris.comresearchgate.net This is often facilitated by the hydrogen bromide (HBr) generated as a byproduct during the cyclization step, particularly in continuous flow synthesis setups. syrris.comsyrris.com

This one-step process, especially when performed in a continuous flow microreactor, allows for the rapid and efficient production of a variety of pyrrole-3-carboxylic acid derivatives. syrris.comresearchgate.net The general reaction scheme is depicted below:

General Reaction Scheme:

Reactant 1: tert-Butyl acetoacetate

Reactant 2: Primary amine (R-NH₂)

Reactant 3: α-Haloketone (e.g., 2-bromoacetophenone)

Product: Substituted pyrrole-3-carboxylic acid

The utility of this methodology is demonstrated by the synthesis of various analogues by simply changing the amine or the α-haloketone component. For instance, the reaction of tert-butyl acetoacetate, benzylamine, and 2-bromoacetophenone yields 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. syrris.com

| Amine | α-Haloketone | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | 2-Bromoacetophenone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 | syrris.com |

| Methylamine | 2-Bromoacetophenone | 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 68 | syrris.com |

| Aniline | 2-Bromoacetophenone | 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid | 55 | syrris.com |

Accessing N-Substituted Phenylpyrrole-3-carboxylic Acid Derivatives

The synthesis of N-substituted pyrroles, including N-phenyl derivatives, can be achieved through various synthetic routes. The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a widely used method. acs.orgmdpi.compolimi.it For N-phenylpyrrole derivatives, aniline or its substituted analogues are used as the amine component.

A sustainable approach for the synthesis of N-substituted pyrrole carboxylic acid derivatives involves the reaction of primary amines with 3-hydroxy-2-pyrones. acs.orgpolimi.it These pyrones act as masked 1,4-dicarbonyl compounds. The reaction can be performed under mild conditions, often without a solvent or in aqueous-methanolic solutions, to yield N-alkyl and N-aryl pyrrole carboxylic acids. acs.orgpolimi.it

Furthermore, N-phenylpyrrole-3-carboxylic acid itself can serve as a versatile starting material for the synthesis of more complex derivatives. For example, it can be converted to its acid chloride, which can then react with various nucleophiles to introduce functionality at the 3-position. mdpi.com The reaction of N-phenylpyrrole-3-carboxylic acid with thionyl chloride yields the corresponding acid chloride, which can be trapped with nucleophiles like isocyanates to form acyl isocyanates, precursors to imides. mdpi.com

Regioselectivity and Stereoselectivity in Pyrrole Carboxylic Acid Synthesis

Control of Substitution Patterns on the Pyrrole Ring

Achieving regiocontrol in the synthesis of substituted pyrroles is a critical aspect, as the biological activity of these compounds is often highly dependent on the substitution pattern. Different synthetic methods offer varying degrees of regioselectivity.

For instance, in the acylation of pyrroles, the position of the incoming acyl group can be directed to either the C2 or C3 position. The use of different N-protecting groups can influence this selectivity. acs.org While N-alkoxycarbonyl protected pyrroles tend to favor 2-acylation, other protecting groups or reaction conditions can lead to 3-acylation. acs.org It is also established that 2-acylpyrroles can be isomerized to the thermodynamically more stable 3-acyl isomers under acidic conditions. acs.org

The Barton-Zard pyrrole synthesis provides a regiocontrolled route to pyrroles. This method, involving the reaction of an isocyanoacetate with a nitroalkene, can be adapted to produce specific substitution patterns. nih.gov For example, this approach has been used to synthesize 3,4-disubstituted pyrrole-2-carboxaldehydes. nih.gov

The Suzuki-Miyaura cross-coupling reaction offers another powerful tool for the regioselective introduction of aryl groups onto the pyrrole ring. nih.gov By selectively halogenating the pyrrole at a specific position (e.g., C3, C4, or C5), subsequent cross-coupling with an arylboronic acid can furnish the desired C-aryl pyrrole derivative with high regioselectivity. nih.gov

Chiral Synthesis of Pyrrole Carboxylic Acid Derivatives

The synthesis of chiral pyrrole derivatives is of significant interest for applications in medicinal chemistry and materials science. rsc.org Strategies for achieving chirality in pyrrole-containing molecules can be broadly categorized into two approaches: the introduction of chiral substituents on the pyrrole ring or the creation of axial chirality in biaryl systems containing a pyrrole unit. rsc.org

One method for the synthesis of chiral pyrrole derivatives involves the cyclization of chiral precursors. For example, the cyclization of 2-amino-5-oxonitriles, derived from the Michael addition of [(diphenylmethylene)amino]acetonitrile to chiral enones, can lead to the formation of chiral 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. mdpi.com The stereochemistry of the final product is influenced by the stereochemistry of the starting materials and the reaction conditions.

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrrole carboxylic acid derivatives. In the Hantzsch synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-haloketones, the use of continuous flow chemistry has been shown to significantly improve yields compared to traditional batch synthesis. syrris.com

The in-flask batch synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, for example, resulted in a 40% yield. In contrast, the same reaction carried out in a continuous flow microreactor afforded the product in a 65% yield. syrris.com The improved efficiency of the flow process is attributed to better control over reaction parameters such as temperature, pressure, and reaction time, as well as the efficient in situ utilization of the HBr byproduct for the hydrolysis of the tert-butyl ester. syrris.comresearchgate.net

The scale-up potential of this continuous flow method has also been demonstrated, with the synthesis of 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid achieved in a 2.5-hour timeframe. syrris.comresearchgate.net

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| In-flask (Batch) | 40 | syrris.com |

| Continuous Flow | 65 | syrris.com |

Further optimization can involve the choice of solvent, base, and catalyst, depending on the specific synthetic route employed. For instance, in the Paal-Knorr synthesis, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling, contributing to a more efficient and sustainable process. mdpi.com

Theoretical and Computational Investigations on 2 Phenyl 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Studies for Molecular Understanding

Quantum chemical studies are instrumental in providing a detailed picture of the molecular world. For compounds like 2-Phenyl-1H-pyrrole-3-carboxylic acid, these methods can predict a variety of properties from the ground up, based on the principles of quantum mechanics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For pyrrole (B145914) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set, can accurately predict bond lengths, bond angles, and dihedral angles.

In a study on the related compound, 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid (ADPC), DFT calculations were employed to determine its optimized geometry. tandfonline.com The calculated geometrical parameters were found to be in good agreement with experimental data, validating the computational approach. tandfonline.com Such studies provide a precise three-dimensional model of the molecule, which is the foundation for understanding its interactions and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive.

For ADPC, the HOMO-LUMO energies were calculated, and the resulting energy gap was determined. tandfonline.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with other species. tandfonline.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.12 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.14 |

Charge Density Distribution and Stability Analysis (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular interactions. It provides a picture of the bonding in a molecule in terms of localized electron-pair "bonding" orbitals. NBO analysis can reveal the delocalization of electron density between occupied and unoccupied orbitals, which is a measure of the stability of the molecule.

Prediction of Reactive Sites via Fukui Functions and Molecular Electrostatic Potential (MEP)

Identifying the reactive sites of a molecule is crucial for understanding its chemical behavior. Fukui functions and the Molecular Electrostatic Potential (MEP) are two computational tools used for this purpose. The Fukui function indicates the change in electron density at a given point in the molecule when the total number of electrons is changed. It helps to identify the sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It provides a map of the charge distribution, with red regions indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). For ADPC, the MEP surface was calculated to predict the sites for electrophilic and nucleophilic attack. tandfonline.com

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single conformation, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior and conformational flexibility of molecules.

Conformational Landscape Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which has rotatable bonds between the phenyl and pyrrole rings and involving the carboxylic acid group, a variety of conformations are possible.

The conformational landscape describes the potential energy of the molecule as a function of its conformational degrees of freedom. By systematically rotating the key dihedral angles and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them (transition states). Such an analysis is critical for understanding how the molecule might interact with biological targets, as the binding affinity can be highly dependent on the conformation.

Integration of Crystallographic Data with Ab Initio Theoretical Studies

The comprehensive understanding of the three-dimensional structure of this compound at an atomic level is achieved through a synergistic approach that combines experimental crystallographic data with high-level ab initio theoretical calculations. While specific crystallographic studies for this compound are not detailed in available literature, the methodology can be understood from studies on closely related compounds like pyrrole-2-carboxylic acid.

The process begins with X-ray crystallography, an experimental technique that provides precise data on bond lengths, bond angles, and crystal packing arrangements. This empirical data serves as a crucial benchmark for validating theoretical models. Computational methods, primarily Density Functional Theory (DFT) and ab initio calculations such as Møller-Plesset perturbation theory (MP2), are then employed to model the molecular structure in the gaseous phase or in solution.

For instance, theoretical calculations for similar pyrrole derivatives are often performed at the B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p) levels of theory. These calculations provide optimized geometries, which are then compared with the experimental X-ray diffraction data. A strong correlation between the calculated and experimental values for geometric parameters validates the accuracy of the computational model. This integrated approach is powerful for analyzing subtle electronic effects, such as how the pyrrole moiety influences π-electron delocalization across the molecule and the strength of intermolecular interactions like hydrogen bonds, which are fundamental to the compound's solid-state structure and properties.

Computational Prediction and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The computational prediction of NMR chemical shifts (δ) for this compound provides a powerful tool for assigning experimental spectra and validating structural hypotheses. Predicting chemical shifts for organic molecules, particularly those with complex electronic environments like pyrroles, presents a significant computational challenge.

The standard method for these predictions is the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (using functionals like B3LYP) or more sophisticated correlated wave function models like MP2. Studies on related alkylpyrroles have shown that while DFT can be effective, MP2 often provides a more accurate prediction for ¹³C chemical shifts. The choice of basis set, such as 6-311++G(2d,p), is also critical for obtaining reliable results.

Furthermore, solvation effects can significantly influence chemical shifts. These are typically modeled using a Polarizable Continuum Model (PCM). For most nuclei, the PCM provides a good approximation; however, for labile protons, such as the N-H proton of the pyrrole ring, explicit solvent molecules may need to be included in the calculation to accurately model the hydrogen-bonding environment and reproduce experimental values.

The validation of these computational methods is performed by comparing the calculated chemical shifts against experimentally measured values. The quality of the prediction is assessed using statistical metrics such as the Mean Absolute Error (MAE) and the coefficient of determination (R²).

Table 1: Illustrative Comparison of Experimental vs. Calculated ¹H NMR Chemical Shifts This table is a hypothetical representation to illustrate the validation process.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) - B3LYP/PCM | Calculated δ (ppm) - MP2/PCM |

|---|---|---|---|

| H (N1) | 11.50 | 11.25 | 11.45 |

| H (C4) | 7.10 | 7.05 | 7.09 |

| H (C5) | 6.80 | 6.78 | 6.81 |

| H (Phenyl) | 7.40-7.60 | 7.35-7.55 | 7.39-7.59 |

| H (COOH) | 12.30 | 12.10 | 12.25 |

Aromaticity Assessment of the Pyrrole Ring using Nuclear Independent Chemical Shift (NICS)

The aromaticity of the pyrrole ring within the this compound molecule is a key determinant of its stability and reactivity. A widely used computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.org This method measures the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring's plane (NICS(1)). nih.gov

The NICS value is defined as the negative of the absolute magnetic shielding calculated at these points. github.io A negative NICS value indicates the presence of a diatropic ring current, which is the hallmark of an aromatic system. Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity, while a value near zero suggests a non-aromatic system. wikipedia.orgnumberanalytics.com

For five-membered heterocycles, the accepted order of aromaticity is generally thiophene (B33073) > pyrrole > furan. nih.gov NICS calculations consistently support this trend. The pyrrole ring in this compound is expected to exhibit a significant negative NICS value, confirming its aromatic character. Calculations for the parent pyrrole molecule typically yield NICS(0) values in the range of -13 to -15 ppm and NICS(1) values around -12 to -14 ppm, depending on the computational method and basis set used. github.ionih.gov These values are comparable to other aromatic systems and provide a quantitative measure of the ring's aromaticity.

Table 2: Typical NICS(1) Values for Aromaticity Comparison

| Compound | NICS(1) Value (ppm) | Aromaticity |

|---|---|---|

| Benzene (B151609) | ~ -11.5 | Aromatic |

| Pyrrole | ~ -13.6 | Aromatic |

| Thiophene | ~ -12.6 | Aromatic |

| Cyclohexane | ~ +1.1 | Non-aromatic |

| Cyclobutadiene | ~ +26.2 | Anti-aromatic |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to predict the physicochemical or biological properties of a compound based on its molecular structure. nih.govresearchgate.net For a molecule like this compound and its derivatives, QSPR can be used to predict properties such as solubility, lipophilicity (logP), or biological activity (e.g., enzyme inhibition) before the compound is even synthesized. researchgate.net

The development of a QSPR model involves several key steps:

Data Set Compilation: A set of molecules with known experimental values for the property of interest is collected.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and quantum mechanical properties. researchgate.net

Model Building and Variable Selection: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to build a mathematical equation that correlates a subset of the most relevant descriptors to the property being studied. nih.govplos.org

Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of molecules not included in the model training). plos.org

For pyrrole derivatives, QSPR models could be developed to predict, for example, their efficacy as anti-inflammatory agents by correlating structural descriptors with their inhibitory concentration (IC₅₀) against a target enzyme. The resulting model not only allows for the prediction of activity for new, untested compounds but also provides insight into the key structural features that govern the desired property.

Table 3: Example of Molecular Descriptors Used in QSPR Modeling

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Constitutional | Molecular Weight | Size of the molecule |

| Quantum-Mechanical | HOMO/LUMO Energy | Electron-donating/accepting ability |

| 3D-MoRSE | Mor13v | 3D molecular structure |

Advanced Spectroscopic and Analytical Characterization in Research of 2 Phenyl 1h Pyrrole 3 Carboxylic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the various functional moieties within the molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-Phenyl-1H-pyrrole-3-carboxylic acid. The absorption of infrared radiation excites molecules, causing specific bonds to vibrate at characteristic frequencies.

The FT-IR spectrum of this compound is distinguished by several key absorption bands. The carboxylic acid O–H bond presents as a very broad and strong band in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching bands. vscht.cz The N-H stretching of the pyrrole (B145914) ring typically appears as a moderate to sharp band in the 3200-3400 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while the C-H stretches of the pyrrole ring appear slightly below this value. orientjchem.org

The carbonyl (C=O) stretch from the carboxylic acid group is a prominent and intense feature, typically found between 1710 and 1760 cm⁻¹. acgpubs.org The precise position can be influenced by hydrogen bonding, which is extensive in carboxylic acids, often causing them to exist as dimers in the solid state. researchgate.net Vibrations corresponding to the C=C stretching of both the phenyl and pyrrole rings are observed in the 1450–1610 cm⁻¹ range. orientjchem.orgacgpubs.org Additionally, the C-O stretching and O-H bending of the carboxyl group contribute to the fingerprint region, with bands appearing around 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ respectively. scielo.br

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretching | 3200 - 3400 | Medium |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad |

| C-H (Aromatic/Pyrrole) | Stretching | 3000 - 3150 | Medium-Weak |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Strong |

| C=C (Aromatic/Pyrrole) | Stretching | 1450 - 1610 | Medium-Variable |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bending | 1395 - 1440 | Medium |

FT-Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the molecular vibrations of a sample. While FT-IR is based on absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which often produce weak signals in FT-IR.

For this compound, the FT-Raman spectrum is expected to be dominated by signals from the aromatic phenyl and pyrrole ring systems. The symmetric "ring-breathing" mode of the monosubstituted benzene (B151609) ring typically gives a strong band near 1000 cm⁻¹. orientjchem.org Other C=C stretching vibrations of the aromatic rings are also prominent, appearing in the 1590-1625 cm⁻¹ region. wallonie.beuliege.be The C=O stretching vibration of the carboxylic acid is also observable in the Raman spectrum, generally in the 1680-1715 cm⁻¹ range. wallonie.be Vibrations associated with C-H bonds, both stretching and bending, are also present. orientjchem.org The analysis of these vibrations provides a detailed fingerprint of the molecule's carbon skeleton. wallonie.be

Table 2: Expected FT-Raman Bands for this compound

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl Ring | Ring Breathing | ~1000 |

| Phenyl/Pyrrole Rings | C=C Stretching | 1590 - 1625 |

| Carboxylic Acid | C=O Stretching | 1680 - 1715 |

| Phenyl/Pyrrole Rings | C-H In-Plane Bending | 1000 - 1290 |

| Phenyl Ring | C-H Out-of-Plane Bending | 680 - 965 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10.0-13.2 ppm, due to strong deshielding and hydrogen bonding. princeton.eduorgchemboulder.comlibretexts.org The proton attached to the nitrogen of the pyrrole ring (N-H) also resonates downfield, often as a broad signal around 11.6-12.9 ppm. researchgate.net

The protons on the phenyl ring typically appear as a multiplet in the aromatic region of 7.0-8.0 ppm. acgpubs.org The two protons on the pyrrole ring (at positions 4 and 5) are distinct. Electron-withdrawing groups, such as the carboxylic acid at position 3, cause downfield shifts of adjacent protons. ipb.pt The H-4 and H-5 protons would likely appear as doublets or triplets due to coupling with each other and the N-H proton, with typical chemical shifts for pyrrole protons falling between 6.0 and 7.0 ppm. ipb.ptchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.2 | Broad Singlet |

| N-H | ~11.6 - 12.9 | Broad Singlet |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyrrole H-4 | ~6.0 - 7.0 | Doublet/Triplet |

| Pyrrole H-5 | ~6.5 - 7.5 | Doublet/Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the 170–185 ppm region. princeton.edulibretexts.org The carbon atoms of the aromatic phenyl and pyrrole rings resonate in the approximate range of 110–150 ppm. libretexts.orgoregonstate.edu The chemical shifts within this range allow for the differentiation of the individual carbons. The pyrrole carbons directly attached to the phenyl group (C2) and the carboxylic acid group (C3) are quaternary and will have distinct shifts influenced by these substituents. rsc.org Similarly, the phenyl carbon attached to the pyrrole ring (ipso-carbon) will have a unique chemical shift compared to the other ortho, meta, and para carbons of the phenyl ring. scispace.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 185 |

| Aromatic C (Phenyl & Pyrrole) | 110 - 150 |

| Pyrrole C2 (C-Ph) | ~130 - 140 |

| Pyrrole C3 (C-COOH) | ~120 - 130 |

| Phenyl C1 (C-Pyrrole) | ~130 - 140 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₉NO₂), the molecular weight is approximately 187.19 g/mol . In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺•) at m/z 187. A key fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can lead to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak at m/z 170, or the loss of the entire carboxyl group (•COOH), giving an [M-45]⁺ peak at m/z 142. libretexts.orgwhitman.edu The latter fragment, the 2-phenylpyrrole cation, would be particularly stable.

Further fragmentation can occur. For instance, the [M-17]⁺ ion (acylium ion) can subsequently lose carbon monoxide (CO) to yield a peak at m/z 142. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent. nih.gov The stability of the aromatic rings means that the molecular ion peak is expected to be relatively strong. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's identity by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with high confidence, distinguishing it from other compounds with the same nominal mass.

In the analysis of pyrrole derivatives, HRMS is used to verify the successful synthesis of the target molecule. The instrument measures the mass with such precision that the resulting value is unique to a specific elemental composition. For instance, in the characterization of a related compound, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, HRMS was used to compare the experimentally measured mass of the protonated molecule ([M+H]⁺) and its sodium adduct ([M+Na]⁺) against the theoretically calculated masses. mdpi.com The close correlation between the found and calculated values confirms the compound's elemental formula. mdpi.com This level of accuracy is crucial for differentiating between potential isomers or byproducts and for confirming the structure of novel derivatives of this compound. acs.org

| Ion Adduct | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 217.0972 | 217.0968 |

| [M+Na]⁺ | 239.0791 | 239.0782 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely employed to assess the purity of synthesized compounds like this compound and to analyze complex reaction mixtures.

The liquid chromatography component separates the target compound from any impurities, starting materials, or byproducts. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides mass information for each separated component. In the development of novel compounds based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry was utilized to confirm that the purity of all key intermediates and final test compounds was greater than 98%. acs.org This high level of purity is essential for subsequent biological assays to ensure that the observed activity is attributable to the compound of interest. The method can be tailored for various pyrrole-based carboxylic acids, providing a reliable means of quality control throughout the research and development process. nih.gov

| Compound Type | Analytical Technique | Determined Purity |

|---|---|---|

| Key Intermediates | UPLC/MS | >98% |

| Final Test Compounds | UPLC/MS | >98% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. elte.hu The structure of this compound contains several chromophores—the phenyl group, the pyrrole ring, and the carboxylic acid group—which are capable of absorbing UV light. tanta.edu.eg These groups form a conjugated system, which influences the wavelengths at which light is absorbed.

The absorption of UV radiation promotes electrons from a ground state to a higher energy excited state. tanta.edu.eg In molecules with π-bonds and non-bonding electrons (lone pairs), two principal types of transitions occur: π → π* and n → π*. libretexts.org

π → π transitions:* These are typically high-energy, intense absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The extended conjugation between the phenyl ring and the pyrrole system in this compound is expected to result in strong π → π* transitions. elte.hu

n → π transitions:* These are lower-energy, less intense absorptions that involve promoting an electron from a non-bonding orbital (e.g., on the oxygen atoms of the carboxylic acid) to a π* antibonding orbital. masterorganicchemistry.com

The position and intensity of these absorption bands provide valuable information about the electronic makeup and the extent of conjugation within the molecule.

| Transition Type | Involved Orbitals | Expected Intensity | Associated Molecular Feature |

|---|---|---|---|

| π → π | π bonding to π antibonding | High | Conjugated Phenyl-Pyrrole System |

| n → π | Non-bonding to π antibonding | Low | Carboxylic Acid Carbonyl Group |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to calculate the empirical formula of the substance, which can then be compared to the theoretical formula derived from the proposed molecular structure.

For newly synthesized pyrrole derivatives, elemental analysis serves as a crucial checkpoint for structural confirmation. The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The experimentally determined percentages of C, H, and N must align closely with the calculated percentages for the proposed molecular formula of this compound (C₁₁H₉NO₂). A strong agreement between the found and calculated values provides robust evidence for the compound's elemental composition and purity. acgpubs.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 70.20 | 69.94 |

| Hydrogen (H) | 5.36 | 5.44 |

| Nitrogen (N) | 7.44 | 7.41 |

Derivatization Strategies for Enhanced Chromatographic Analysis

While this compound can be analyzed directly, its chromatographic behavior and detection sensitivity, particularly in complex biological matrices, can be significantly improved through chemical derivatization. nih.gov Carboxylic acids are often polar and can exhibit poor retention on commonly used reversed-phase liquid chromatography (RP-LC) columns. nih.gov Derivatization aims to modify the carboxylic acid functional group to create a derivative that is less polar and more easily detectable. nih.gov

The most common strategy is amidation or esterification of the carboxyl group. nih.gov This modification can enhance the compound's retention in RP-LC and improve its ionization efficiency for mass spectrometry, especially in positive-ion mode electrospray ionization (ESI-MS). researchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 2-picolylamine can be used to rapidly react with the carboxylic acid, producing derivatives that are highly responsive in ESI-MS. researchgate.netslu.se Such strategies lead to lower limits of detection, enabling the quantification of trace amounts of the acid in various samples. researchgate.net

| Derivatization Reagent | Reaction Type | Benefit for Analysis |

|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Amidation | Increases ionization efficiency; improves retention. |

| 2-Picolylamine (PA) | Amidation | Significantly increases detection response in positive-ion ESI-MS. |

| Aniline (B41778) | Amidation | Improves retention on reversed-phase columns. |

Applications of 2 Phenyl 1h Pyrrole 3 Carboxylic Acid and Its Derivatives in Materials Science and As Chemical Intermediates

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The inherent reactivity and functionality of 2-phenyl-1H-pyrrole-3-carboxylic acid and its derivatives make them highly valuable starting materials in the synthesis of a diverse array of complex organic molecules. The pyrrole (B145914) core is a privileged scaffold in medicinal chemistry, and the presence of the phenyl and carboxylic acid groups provides strategic points for further functionalization.

The this compound framework serves as a foundational building block for the construction of more elaborate heterocyclic systems. For instance, the carboxamide derivative, 2-phenyl-1H-pyrrole-3-carboxamide, has been utilized as a scaffold to develop novel inverse agonists for the 5-HT6 receptor, which are of interest for their potential in enhancing cognitive function. acs.org This involves the degradation of a more complex 1H-pyrrolo[3,2-c]quinoline scaffold to provide the 2-phenyl-1H-pyrrole-3-carboxamide core, which can then be further functionalized. acs.org

The synthesis of various fused pyrrole systems, such as pyrrolopyridines and pyrrolopyridopyrimidines, often starts from functionalized pyrroles. nih.gov These fused systems are of significant interest due to their diverse biological activities. While direct synthesis from this compound is not always the primary route, its structural motifs are integral to the design of these complex heterocyclic structures. The development of multicomponent reactions provides a powerful tool for the efficient synthesis of highly substituted pyrroles, which can then be elaborated into more complex heterocyclic architectures. nih.govbohrium.com

The utility of this compound and its derivatives as building blocks is particularly evident in cascade and multi-step synthetic strategies. These approaches allow for the rapid construction of molecular complexity from relatively simple starting materials.

A notable example is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids. researchgate.netacs.org This method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones to directly produce the pyrrole-3-carboxylic acid core. researchgate.netacs.org This efficient process highlights the role of the pyrrole-3-carboxylic acid scaffold as a key intermediate that can be generated and then used in subsequent synthetic transformations. The in situ hydrolysis of tert-butyl esters in this flow synthesis streamlines the process, making these building blocks more readily accessible. researchgate.netacs.org

Multi-component reactions are another area where the pyrrole scaffold is a central feature. These reactions allow for the formation of multiple bonds in a single operation, leading to the efficient synthesis of complex molecules. bohrium.commdpi.com For example, a three-component reaction of arylglyoxal hydrates, β-dicarbonyl compounds, and ammonium (B1175870) acetate (B1210297) can be used to prepare 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. rsc.org These highly functionalized pyrroles are valuable intermediates for further synthetic manipulations.

Table 1: Examples of Synthetic Methodologies Utilizing Pyrrole-3-Carboxylic Acid Scaffolds

| Synthetic Methodology | Starting Materials | Product Type | Key Features |

| Continuous Flow Synthesis | tert-Butyl acetoacetates, amines, 2-bromoketones | Highly substituted pyrrole-3-carboxylic acids | One-step process, in situ hydrolysis |

| Multi-component Reaction | Arylglyoxal hydrates, β-dicarbonyls, ammonium acetate | 5-Aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters | High efficiency, atom economy |

| Scaffold Degradation | 1H-Pyrrolo[3,2-c]quinoline | 2-Phenyl-1H-pyrrole-3-carboxamide | Access to novel scaffolds for drug discovery |

Contributions to Advanced Materials Chemistry

The unique electronic and structural properties of the this compound moiety make it a valuable component in the design and synthesis of advanced materials. The pyrrole ring is a well-known constituent of conducting polymers, and the ability to introduce functional groups such as the phenyl and carboxylic acid moieties allows for the fine-tuning of the material's properties.

Polypyrrole and its derivatives are a significant class of conductive polymers with a wide range of applications in organic electronics. mdpi.com The incorporation of a carboxylic acid group, as seen in poly(pyrrole-3-carboxylic acid), can enhance the functionality of the polymer. nih.govnih.gov These functional groups can be used to improve solubility, facilitate further chemical modifications, or influence the polymer's interaction with other materials.

Carboxylic acid-functionalized conductive polypyrrole has been investigated as a bioactive platform for applications such as cell scaffolds and electrodes. nih.gov The carboxylic acid groups provide a handle for the covalent attachment of biological molecules, which can improve the biocompatibility and functionality of the material. While the focus has often been on pyrrole-2-carboxylic acid or N-substituted derivatives, the principles can be extended to polymers derived from this compound. The phenyl group can further influence the polymer's electronic properties and morphology.

The development of pyrrole-containing semiconducting materials is an active area of research, with applications in organic photovoltaics and organic field-effect transistors. researchgate.net The electron-rich nature of the pyrrole ring contributes to the desirable electronic properties of these materials. researchgate.net By incorporating different aromatic units into the polymer backbone, the optoelectronic properties can be tailored for specific applications. rsc.org

The photophysical properties of materials derived from this compound make them promising candidates for use in optoelectronic devices. For example, functionalized poly(pyrrole-3-carboxylic acid) nanoneedles have been shown to possess fluorescent properties. nih.gov This fluorescence can be utilized in applications such as bioimaging and sensors.

Table 2: Optoelectronic Properties and Applications of Pyrrole-Based Materials

| Material | Key Property | Potential Application |

| Poly(pyrrole-3-carboxylic acid) nanoneedles | Fluorescence | Bioimaging, Sensors |

| Pyrrole-containing π-conjugated polymers | Tunable bandgap | Organic solar cells, OLEDs |

| Carboxy-endcapped polypyrrole | Bioactivity, Conductivity | Biosensors, Bioelectrodes |

Role in Catalytic Processes and Ligand Design

The structural features of this compound also suggest its potential utility in the field of catalysis, both as a catalyst itself and as a ligand for metal-catalyzed reactions. The presence of the carboxylic acid group and the nitrogen atom of the pyrrole ring provides potential coordination sites for metal ions.

While research specifically detailing the use of this compound as a ligand is emerging, the closely related pyrrole-2-carboxylic acid has been shown to be an effective ligand for copper-catalyzed monoarylation of anilines. nih.gov This demonstrates the potential of the pyrrole-carboxylic acid scaffold to facilitate important chemical transformations. The steric and electronic properties of the ligand play a crucial role in the efficiency and selectivity of the catalytic reaction. The presence of the phenyl group at the 2-position in this compound would be expected to significantly influence its coordination chemistry and, consequently, its performance as a ligand.

Furthermore, enzymatic catalysis has been employed for the synthesis of poly(pyrrole-2-carboxylic acid) particles, indicating the compatibility of the pyrrole-carboxylic acid monomer with biological catalytic systems. rsc.org This opens up possibilities for the development of green and sustainable methods for the production of functionalized polypyrroles.

Emerging Research Directions and Future Outlook for 2 Phenyl 1h Pyrrole 3 Carboxylic Acid

Advancements in Sustainable and Green Synthesis Protocols

The chemical industry's shift towards environmentally benign processes has spurred significant research into green synthesis protocols for heterocyclic compounds, including derivatives of 2-Phenyl-1H-pyrrole-3-carboxylic acid. These advancements prioritize the reduction of hazardous waste, energy consumption, and the use of toxic solvents, aligning with the core principles of green chemistry.

Key research findings in this area include the development of one-pot, multi-component reactions and the use of eco-friendly reaction media. For instance, methods using ultrasound have been shown to reduce reaction times from hours to minutes for some pyrrole (B145914) syntheses. semanticscholar.org Another significant area of progress is the adoption of continuous flow chemistry. This technique offers superior control over reaction parameters, improved safety, and easier scalability. A one-step continuous flow synthesis for pyrrole-3-carboxylic acid derivatives has been developed, which utilizes the in situ generation and use of HBr as a catalyst for the hydrolysis of tert-butyl esters, showcasing high efficiency and atom economy. nih.govsyrris.comresearchgate.net This method has been successfully scaled up to produce gram quantities of material in a short period. syrris.comresearchgate.net Catalysis is also a major focus, with research exploring reusable catalysts that can be easily recovered and recycled, minimizing waste. semanticscholar.org

| Protocol | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate reactions. | Reduced reaction times (minutes vs. hours), lower energy consumption, often performed at room temperature. | Effective for condensing dicarbonyl compounds with amines and other reagents. semanticscholar.org |

| Continuous Flow Chemistry | Reagents are pumped through a microreactor or tube. | Excellent heat and mass transfer, enhanced safety, easy automation and scalability, in situ use of byproducts. nih.govacs.org | Reported for one-step synthesis of pyrrole-3-carboxylic acids with yields up to 65%. syrris.com |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step. | High atom and step economy, reduced waste from purification of intermediates, operational simplicity. | Domino reactions have been developed for creating highly functionalized pyrroles. nih.gov |

| Reusable Catalysts | Catalysts that can be recovered and used in multiple reaction cycles. | Reduced cost and environmental impact. | Catalysts have been shown to be reusable for up to three cycles without significant loss of activity. semanticscholar.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, capable of accelerating the discovery and optimization of reaction pathways. researchgate.net For a target molecule like this compound, these computational approaches can predict reaction outcomes, suggest novel synthetic routes, and optimize reaction conditions with a speed and complexity that surpasses traditional trial-and-error methods. researchgate.netnih.gov

| Application Area | AI/ML Technique | Function | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Retrosynthesis Planning | Neural Networks, Tree Search Algorithms | Analyzes target molecule and proposes disconnection strategies to identify potential starting materials and reaction steps. nih.gov | Discovery of novel, more efficient, or greener synthetic routes from readily available precursors. |

| Reaction Condition Optimization | Regression Models, Bayesian Optimization | Predicts reaction yield and selectivity based on input parameters (e.g., temperature, catalyst). researchgate.net | Rapid identification of optimal conditions to maximize yield and minimize byproducts, reducing experimental effort. |

| Catalyst Design | Generative Models, Quantitative Structure-Activity Relationship (QSAR) | Designs novel catalyst structures with desired properties for specific transformations. | Development of highly active and selective catalysts tailored for specific steps in the synthesis. |

| Forward Reaction Prediction | Graph Convolutional Neural Networks, Sequence-to-Sequence Models | Predicts the major product(s) of a given set of reactants and conditions. nih.gov | Anticipates potential side reactions and helps in designing cleaner reaction profiles. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While established reactions for pyrrole synthesis are well-documented, ongoing research seeks to uncover novel reactivity patterns and transformations for functionalized pyrroles like this compound. This exploration opens doors to new molecular architectures and derivatives that were previously inaccessible. The functional groups present on the molecule—the pyrrole ring, the phenyl substituent, and the carboxylic acid—each offer opportunities for unique chemical manipulations.

Recent studies on related structures highlight this trend. For example, 2-phenyl-1H-pyrrole-3-carboxamide, a direct derivative of the target acid, has been used as a versatile scaffold. Through reactions like amide coupling and N-sulfonylation at the pyrrole nitrogen, a library of new compounds was created for biological screening. acs.org Other research has shown that pyrrole-2,3-diones can undergo ring-opening transformations when reacting with aromatic diamines to form quinoxalinone derivatives. acgpubs.org This demonstrates that the pyrrole core is not inert and can participate in complex rearrangements. Furthermore, advanced catalytic systems, such as those using gold or palladium, have enabled novel annulation and cycloaddition reactions to construct highly substituted pyrroles, suggesting that the this compound core could be further functionalized in innovative ways. nih.gov

Future work may focus on C-H activation at the phenyl ring or the pyrrole C4/C5 positions, selective transformations of the carboxylic acid group beyond standard amide coupling, and cycloaddition reactions involving the pyrrole ring itself to build more complex polycyclic systems.

Development of High-Throughput Screening Methods for Material Properties